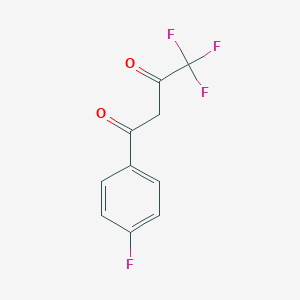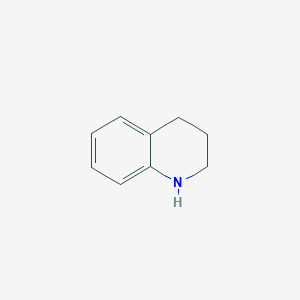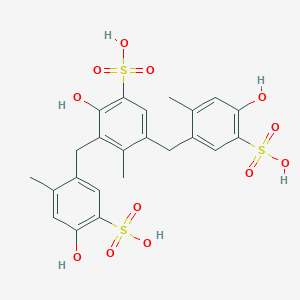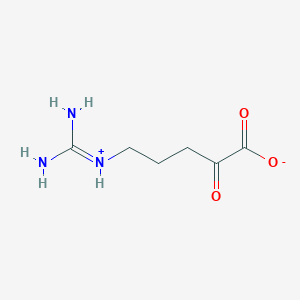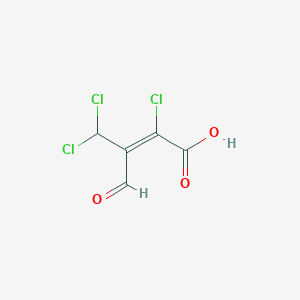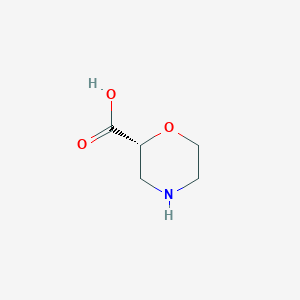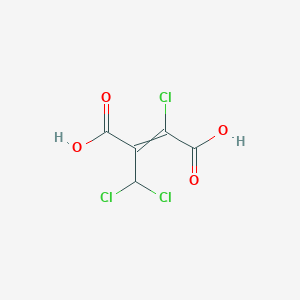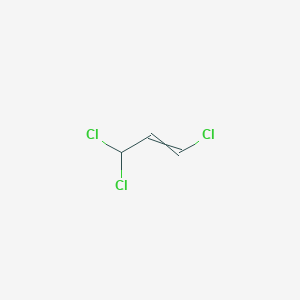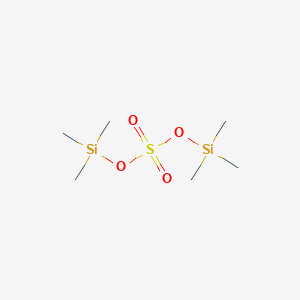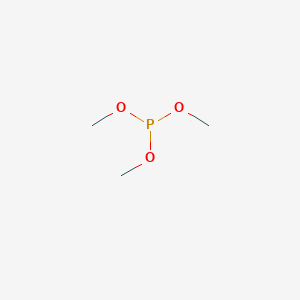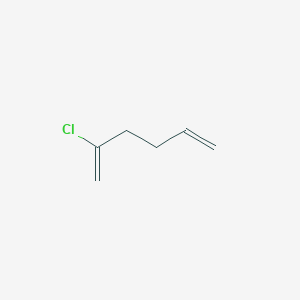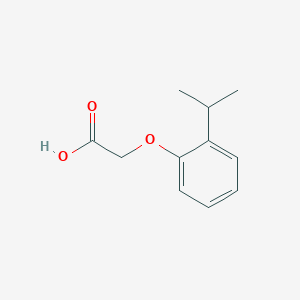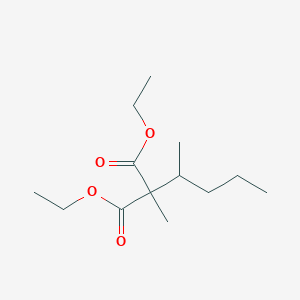
Diethyl methyl(pentan-2-yl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl methyl(pentan-2-yl)propanedioate, also known as DEPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DEPP is a colorless liquid that is soluble in organic solvents and has a molecular weight of 248.34 g/mol.
Wirkmechanismus
The mechanism of action of Diethyl methyl(pentan-2-yl)propanedioate is not well understood, but it is believed to act as a nucleophile in various chemical reactions. Diethyl methyl(pentan-2-yl)propanedioate can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides, acid chlorides, and anhydrides. Diethyl methyl(pentan-2-yl)propanedioate can also undergo Michael addition reactions with α,β-unsaturated carbonyl compounds.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Diethyl methyl(pentan-2-yl)propanedioate have not been extensively studied. However, it has been reported that Diethyl methyl(pentan-2-yl)propanedioate exhibits low toxicity and does not have any significant adverse effects on human health. Diethyl methyl(pentan-2-yl)propanedioate has been used as a food additive and fragrance ingredient without any reported adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl methyl(pentan-2-yl)propanedioate has several advantages as a chemical reagent for lab experiments. It is readily available, easy to handle, and has a long shelf life. Diethyl methyl(pentan-2-yl)propanedioate is also relatively inexpensive compared to other chemical reagents. However, Diethyl methyl(pentan-2-yl)propanedioate has some limitations such as its low solubility in water and its limited stability under acidic conditions.
Zukünftige Richtungen
Diethyl methyl(pentan-2-yl)propanedioate has several potential applications in various fields, and future research should focus on exploring these applications. One potential application of Diethyl methyl(pentan-2-yl)propanedioate is in the synthesis of porous materials such as MOFs and zeolites. Future research should also focus on the development of new synthetic methods for Diethyl methyl(pentan-2-yl)propanedioate and its derivatives. Additionally, the biochemical and physiological effects of Diethyl methyl(pentan-2-yl)propanedioate should be further studied to determine its potential use in the pharmaceutical industry.
Synthesemethoden
Diethyl methyl(pentan-2-yl)propanedioate can be synthesized using a simple and efficient method that involves the reaction of methyl pentanoate with diethyl malonate in the presence of a base such as sodium ethoxide. This reaction leads to the formation of Diethyl methyl(pentan-2-yl)propanedioate and sodium methyl pentanoate as a byproduct. The yield of Diethyl methyl(pentan-2-yl)propanedioate can be optimized by controlling the reaction conditions such as the temperature, reaction time, and the molar ratio of the reactants.
Wissenschaftliche Forschungsanwendungen
Diethyl methyl(pentan-2-yl)propanedioate has been extensively studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. Diethyl methyl(pentan-2-yl)propanedioate can be used as a building block for the synthesis of various organic compounds such as esters, amides, and carboxylic acids. Diethyl methyl(pentan-2-yl)propanedioate has also been used as a ligand in coordination chemistry and as a precursor for the synthesis of metal organic frameworks (MOFs) and other porous materials.
Eigenschaften
CAS-Nummer |
92155-94-7 |
|---|---|
Produktname |
Diethyl methyl(pentan-2-yl)propanedioate |
Molekularformel |
C13H24O4 |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
diethyl 2-methyl-2-pentan-2-ylpropanedioate |
InChI |
InChI=1S/C13H24O4/c1-6-9-10(4)13(5,11(14)16-7-2)12(15)17-8-3/h10H,6-9H2,1-5H3 |
InChI-Schlüssel |
WQZHVOLDWXWHOK-UHFFFAOYSA-N |
SMILES |
CCCC(C)C(C)(C(=O)OCC)C(=O)OCC |
Kanonische SMILES |
CCCC(C)C(C)(C(=O)OCC)C(=O)OCC |
Andere CAS-Nummern |
92155-94-7 |
Synonyme |
Methyl(1-methylbutyl)-malonic Acid Diethyl Ester; NSC 128194 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



